N-[N-[2-benzyl-3-phenyl-2-(1,3,6-triphenylcarbazol-9-yl)pent-3-enyl]-C-phenylcarbonimidoyl]-N'-methylbenzenecarboximidamide
Description
This compound is a highly substituted carbazole derivative characterized by a 1,3,6-triphenylcarbazole core integrated with a pent-3-enyl chain, benzyl and phenyl substituents, and terminal imidoyl/carboximidamide groups. The phenyl and benzyl groups enhance steric bulk and may improve thermal stability, while the imidoyl functionalities could act as ligands for metal coordination.
Properties
CAS No. |
84961-67-1 |
|---|---|
Molecular Formula |
C63H52N4 |
Molecular Weight |
865.1 g/mol |
IUPAC Name |
N-[N-[2-benzyl-3-phenyl-2-(1,3,6-triphenylcarbazol-9-yl)pent-3-enyl]-C-phenylcarbonimidoyl]-N'-methylbenzenecarboximidamide |
InChI |
InChI=1S/C63H52N4/c1-3-58(50-33-19-8-20-34-50)63(44-46-25-11-4-12-26-46,45-65-62(52-37-23-10-24-38-52)66-61(64-2)51-35-21-9-22-36-51)67-59-40-39-53(47-27-13-5-14-28-47)41-56(59)57-43-54(48-29-15-6-16-30-48)42-55(60(57)67)49-31-17-7-18-32-49/h3-43H,44-45H2,1-2H3,(H,64,65,66) |
InChI Key |
FJRFSKLTWSXANF-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(C1=CC=CC=C1)C(CC2=CC=CC=C2)(CN=C(C3=CC=CC=C3)NC(=NC)C4=CC=CC=C4)N5C6=C(C=C(C=C6)C7=CC=CC=C7)C8=C5C(=CC(=C8)C9=CC=CC=C9)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[N-[2-benzyl-3-phenyl-2-(1,3,6-triphenylcarbazol-9-yl)pent-3-enyl]-C-phenylcarbonimidoyl]-N’-methylbenzenecarboximidamide involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of the core structure, followed by the introduction of various functional groups. Common synthetic routes may include:
Suzuki–Miyaura Coupling: This reaction is used to form carbon-carbon bonds between aromatic rings.
Friedel-Crafts Alkylation: This reaction introduces alkyl groups into the aromatic rings using alkyl halides and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods while optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[N-[2-benzyl-3-phenyl-2-(1,3,6-triphenylcarbazol-9-yl)pent-3-enyl]-C-phenylcarbonimidoyl]-N’-methylbenzenecarboximidamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or
Biological Activity
Structure and Properties
The compound features multiple functional groups and a complex structure characterized by:
- Aromatic rings : Contributing to its lipophilicity and potential interactions with biological targets.
- Imidamide groups : Known for their role in biological activity, particularly in enzyme inhibition and receptor binding.
- Triphenylcarbazole moiety : Associated with photophysical properties and potential applications in photodynamic therapy.
Molecular Formula
The molecular formula is , indicating a significant degree of complexity with implications for its solubility and interaction with biological systems.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 480.62 g/mol |
| LogP | 5.56 |
| Solubility | Poorly soluble in water |
Research indicates that compounds similar to this structure often exhibit activity through various mechanisms, including:
- Inhibition of specific enzymes : Such as proteases or kinases, which play crucial roles in cell signaling and proliferation.
- Binding to receptors : Affecting neurotransmitter systems (e.g., dopamine or serotonin), which could have implications in neuropharmacology.
Case Studies
-
Anticancer Activity :
A study investigated the cytotoxic effects of structurally similar carbazole derivatives on cancer cell lines. The results showed that compounds with triphenylcarbazole moieties exhibited significant cytotoxicity against breast and lung cancer cells, suggesting potential applications in cancer therapy . -
Neuropharmacological Effects :
Another research focused on the binding affinity of related compounds to dopamine transporters (DAT) and serotonin transporters (SERT). The findings indicated that modifications in the aromatic side chains could lead to enhanced selectivity for DAT, potentially offering therapeutic benefits in treating disorders like depression or ADHD .
Pharmacological Profiles
The pharmacological profiles of compounds related to N-[N-[2-benzyl-3-phenyl-2-(1,3,6-triphenylcarbazol-9-yl)pent-3-enyl]-C-phenylcarbonimidoyl]-N'-methylbenzenecarboximidamide can be summarized as follows:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs
(i) 9-Ethyl-3-(N-methyl-N-phenylhydrazonomethyl)carbazole ()
- Structural Similarities : Both compounds share a carbazole core.
- Differences: Substituents: The target compound features 1,3,6-triphenylcarbazole and a pent-3-enyl chain, whereas the analog has an ethyl group at position 9 and a hydrazonomethyl group at position 3 .
(ii) Benzimidazole/Thiazolo Derivatives ()
- Structural Contrast: Compounds like 6-amino-N-cyclohexyl-N,3-dimethylthiazolo[3,2-a]benzimidazole-2-carboxamide contain benzimidazole-thiazole fused rings but lack the carbazole scaffold .
- Functional Implications : Benzimidazole-thiazole systems are often bioactive (e.g., kinase inhibitors), whereas carbazoles are prioritized in optoelectronics.
Hypothesized Physicochemical Properties
Electronic and Coordination Properties
- Target Compound : The extended π-system of the triphenylcarbazole core likely enhances fluorescence quantum yield and electron mobility compared to simpler carbazoles . The imidoyl groups may facilitate chelation of transition metals (e.g., Pd, Cu), making it a candidate for catalytic frameworks.
- 9-Ethyl-3-(N-methyl-N-phenylhydrazonomethyl)carbazole: The hydrazone group could enable pH-dependent tautomerism, useful in sensors or switches, but its smaller structure limits conjugation length .
Research Findings and Challenges
- Synthetic Complexity : The target compound’s multi-step synthesis (e.g., Suzuki coupling for triphenylcarbazole, imine formation) contrasts with simpler routes for analogs like the hydrazone derivative .
- Data Gaps: Experimental data on solubility, stability, and optoelectronic performance are absent in the provided evidence.
- Potential Innovations: Modifying the pent-3-enyl chain’s length or introducing electron-withdrawing groups could tune the target’s electronic properties for specific applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
